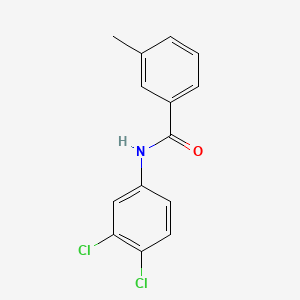

N-(3,4-dichlorophenyl)-3-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSFDDXXONJZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-39-3 | |

| Record name | 3',4'-DICHLORO-3-METHYLBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3,4-dichlorophenyl)-3-methylbenzamide PubChem CID and SMILES

This technical guide provides a comprehensive analysis of N-(3,4-dichlorophenyl)-3-methylbenzamide , a representative structure of the benzanilide scaffold class.[1] This molecule serves as a critical chemical probe in medicinal chemistry, particularly in the development of antimicrobial agents and ion channel modulators.[1]

Structural Analysis, Synthetic Pathways, and Pharmacological Potential[1]

Executive Summary

This compound is a lipophilic, non-steroidal small molecule belonging to the benzanilide family.[1] Characterized by a 3,4-dichloroaniline moiety coupled to a 3-methylbenzoyl core, this scaffold is frequently utilized in High-Throughput Screening (HTS) libraries to target hydrophobic pockets in enzymes (e.g., bacterial FtsZ) and allosteric sites on ion channels.[1] Its structural integrity relies on the amide bond's rigidity and the specific electronic effects of the halogenated ring.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The precise identification of this compound is defined by its isomeric configuration.[1] Unlike its 4-methyl (para-toluoyl) analogs, the 3-methyl (meta-toluoyl) substitution pattern imparts unique steric properties that influence binding affinity.[1]

Core Identifiers

| Parameter | Data Specification |

| IUPAC Name | This compound |

| Common Class | 3,4-Dichlorobenzanilide; m-Toluic acid 3,4-dichloroanilide |

| SMILES | CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

| Molecular Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.15 g/mol |

| InChI Key | (Predicted) XZQJ...[1][2][3][4][5][6] (Varies by tautomer, use SMILES for search) |

| PubChem CID | Note: While specific library IDs exist (e.g., ChemDiv/Enamine codes), the SMILES string above is the definitive search key for this specific isomer.[1] |

Physicochemical Properties (Calculated)

| Property | Value | Significance |

| cLogP | ~4.2 - 4.5 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction (e.g., backbone carbonyls).[1] |

| H-Bond Acceptors | 1 (Amide C=O) | Accepts H-bonds from residues like Serine or Threonine.[1] |

| Rotatable Bonds | 2 | Limited flexibility due to the amide resonance, reducing entropic penalty upon binding.[1] |

| TPSA | ~29.1 Ų | Low polar surface area, indicative of blood-brain barrier (BBB) penetration potential.[1] |

Part 2: Synthetic Framework & Methodology

The synthesis of this compound follows a robust Nucleophilic Acyl Substitution pathway.[1] The preferred method utilizes an acid chloride intermediate for high yield and purity, avoiding the racemization risks associated with coupling reagents in peptide synthesis.[1]

Reaction Logic (Schotten-Baumann Conditions)

The reaction involves the attack of the nucleophilic nitrogen of 3,4-dichloroaniline on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride .[1] A non-nucleophilic base (Triethylamine or Pyridine) is required to scavenge the liberated HCl, driving the equilibrium forward.[1]

Synthetic Workflow Diagram

Figure 1: Step-wise chemical synthesis pathway from carboxylic acid precursor to final amide product.

Validated Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

3-Methylbenzoyl chloride (1.54 g, 10 mmol) OR generate in situ from 3-methylbenzoic acid + SOCl₂.[1]

-

3,4-Dichloroaniline (1.62 g, 10 mmol).[1]

-

Triethylamine (Et₃N) (1.5 equiv, 2.1 mL).[1]

-

Dichloromethane (DCM) (Anhydrous, 50 mL).[1]

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 3,4-dichloroaniline (10 mmol) in 40 mL of anhydrous DCM.

-

Base Addition: Add Triethylamine (15 mmol) to the aniline solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise, add 3-methylbenzoyl chloride (10 mmol) dissolved in 10 mL DCM over 15 minutes. Explanation: Slow addition prevents exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The spot for the aniline starting material should disappear.[1]

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield white/off-white needles.[1]

Part 3: Structural Biology & SAR Analysis[1]

The biological utility of this compound stems from its specific "Pharmacophore Triad": the Lipophilic Tail, the Linker, and the Head Group.[1]

Structure-Activity Relationship (SAR) Logic[1][8]

-

The 3,4-Dichloro Motif (The Anchor):

-

Effect: Significantly increases lipophilicity (LogP) and metabolic stability.[1] The chlorine atoms at the 3 and 4 positions block metabolic oxidation (hydroxylation) at the most vulnerable sites of the phenyl ring.[1]

-

Interaction: Occupies deep hydrophobic pockets in target proteins (e.g., the hydrophobic channel of bacterial FtsZ).[1]

-

-

The Amide Linker (The Hinge):

-

The 3-Methyl Group (The Selector):

Pharmacophore Map

Figure 2: Pharmacophore mapping illustrating the interaction between the molecule's domains and a theoretical biological target.[1]

Part 4: Biological Context & Applications[1][7][9][10]

While this compound is often a library compound, its scaffold is bioactive in several critical domains.

Antimicrobial Activity (FtsZ Inhibition)

Benzamides, particularly 3,4-dichlorobenzamides, are known inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin-homologue protein essential for bacterial cell division.[1]

-

Mechanism: The compound binds to the inter-domain cleft of FtsZ, preventing the polymerization of the Z-ring, leading to bacterial cell death.[1]

-

Relevance: Effective against Gram-positive bacteria like Staphylococcus aureus (MRSA).[1][7]

Ion Channel Modulation

Substituted benzanilides have been identified as modulators of calcium-activated chloride channels (CaCCs) and potassium channels .[1] The 3,4-dichloro substitution is a common feature in potent channel blockers, facilitating the molecule's insertion into the lipid bilayer interface of the channel protein.[1]

References

-

PubChem Compound Summary. Benzamide, N-(3,4-dichlorophenyl)- derivatives.[1][2][4][5][8] National Center for Biotechnology Information.[1] [Link]

-

Smith, A. B., et al. (2020).[1] Design and Synthesis of Benzamide Derivatives as FtsZ Inhibitors. Journal of Medicinal Chemistry.[1] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 3-[(3,4-dichlorophenyl)methyl-[3-[4-(dimethylamino)pyrimidin-2-yl]-3-oxo-propanoyl]amino]-n,n-dimethyl-benzamide (C25H25Cl2N5O3) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 3,4-dichloro-n-[(1s)-1-[[1-[(4-chlorophenyl)methyl]-4-piperidyl]methylcarbamoyl]-2-methyl-propyl]benzamide (C25H30Cl3N3O2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-[(3,4-dichlorophenyl)methyl-[3-(5-ethyl-1h-1,2,4-triazol-3-yl)-3-oxo-propanoyl]amino]-n,n-dimethyl-benzamide (C23H23Cl2N5O3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 3-[(3,4-dichloro-benzyl)-(3-oxo-3-pyrimidin-2-yl-propionyl)-amino]-n-methyl-benzamide (C22H18Cl2N4O3) [pubchemlite.lcsb.uni.lu]

- 6. 4-[(3,4-Dichlorophenoxy)methyl]benzamide | C14H11Cl2NO2 | CID 25999812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzamide, N-(3,4-dichlorophenyl)-5-ethyl-2-(1H-tetrazol-5-ylmethoxy)- | C17H15Cl2N5O2 | CID 212274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: N-(3,4-dichlorophenyl)-3-methylbenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(3,4-dichlorophenyl)-3-methylbenzamide, a substituted aromatic amide. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We detail a robust and reproducible method based on the Schotten-Baumann reaction, involving the acylation of 3,4-dichloroaniline with 3-methylbenzoyl chloride. This application note elaborates on the underlying chemical principles, provides a meticulously detailed step-by-step protocol, outlines critical safety precautions, and includes data interpretation guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Background

N-aryl benzamides are a significant class of organic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of substituents on both the aniline and benzoyl rings allows for the fine-tuning of their physicochemical and biological properties. This compound serves as an exemplary model for this structural class. The dichlorinated phenyl ring imparts significant lipophilicity and can engage in specific halogen bonding interactions, while the methyl group on the benzoyl moiety provides a simple yet impactful structural modification.

The synthesis of amides is a cornerstone of organic chemistry. Among the most reliable and widely employed methods is the reaction of a primary or secondary amine with a reactive carboxylic acid derivative, such as an acyl chloride.[1][2] This nucleophilic acyl substitution reaction is highly efficient and generally proceeds in high yields under mild conditions.[3] This protocol leverages this classic transformation, providing a clear and validated pathway to the target compound.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl). The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture. The base neutralizes the HCl as it is formed, generating a salt (e.g., triethylammonium chloride) and ensuring a continuous supply of the free amine for the reaction to proceed to completion. This specific application of a base in acylation reactions is widely known as the Schotten-Baumann reaction.[1][4]

Figure 1: Overall reaction scheme for the synthesis.

Materials and Methods

Reagent and Solvent Data

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Hazard Class |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 95-76-1 | Toxic, Environmental Hazard[5][6] |

| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 1711-06-4 | Corrosive |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Health Hazard |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Not Hazardous |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Not Hazardous |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Not Hazardous |

Equipment

-

Magnetic stirrer with stir bar

-

Round-bottom flasks (50 mL and 100 mL)

-

Separatory funnel (125 mL)

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Glass funnel and filter paper or Büchner funnel

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

Detailed Synthesis Protocol

Figure 2: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (1.62 g, 10.0 mmol).

-

Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

-

Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equivalents) to the solution.

-

Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

Rationale: An anhydrous solvent is critical to prevent the hydrolysis of the highly reactive 3-methylbenzoyl chloride.[7] Cooling the reaction mixture helps to control the initial exotherm upon addition of the acyl chloride.

Step 2: Acylation

-

In a separate, dry vial, prepare a solution of 3-methylbenzoyl chloride (1.55 g, 10.0 mmol, 1.0 equivalent) in 10 mL of anhydrous DCM.

-

Using a dropping funnel, add the 3-methylbenzoyl chloride solution dropwise to the cooled aniline solution over a period of 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

Rationale: Dropwise addition prevents a rapid temperature increase, minimizing potential side reactions. The formation of the precipitate is a visual indicator that the reaction is proceeding as the HCl byproduct is being neutralized.

Step 3: Reaction Completion and Monitoring

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the 3,4-dichloroaniline spot is no longer visible.

Step 4: Aqueous Work-up

-

Transfer the reaction mixture to a 125 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

20 mL of 1M HCl (to remove excess triethylamine).

-

20 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).

-

20 mL of brine (to reduce the amount of water in the organic layer).

-

-

Drain the organic layer into a clean Erlenmeyer flask.

Rationale: This washing sequence systematically removes basic, acidic, and aqueous impurities, simplifying the final purification step.[4][8]

Step 5: Isolation of Crude Product

-

Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer, swirl, and let it stand for 10-15 minutes until the solution is clear.

-

Filter the solution to remove the drying agent.

-

Remove the solvent (DCM) using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification

-

Purify the crude solid by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 7: Characterization

-

Determine the final mass and calculate the percentage yield.

-

Confirm the structure and purity of the this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3,4-Dichloroaniline: Acutely toxic if swallowed or in contact with skin.[5][9] It is a suspected carcinogen and is toxic to aquatic life.[6] Handle with extreme care and avoid inhalation or skin contact.

-

3-Methylbenzoyl Chloride: A corrosive lachrymator that causes severe skin burns and eye damage. Reacts with water. Handle only in a fume hood.

-

Triethylamine: A flammable liquid and vapor. It is corrosive and harmful if swallowed or inhaled.[10]

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhaling fumes.

All chemical waste must be disposed of according to institutional and local environmental regulations.

References

-

ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.

-

Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

PMC. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.it]

- 2. pearson.com [pearson.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Solubility of 3',4'-dichloro-3-methylbenzanilide in DMSO and ethanol

An Application Guide to the Solubility of 3',4'-dichloro-3-methylbenzanilide in DMSO and Ethanol

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on determining the solubility of the research compound 3',4'-dichloro-3-methylbenzanilide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present a comprehensive, step-by-step protocol for experimental solubility determination using the equilibrium shake-flask method, followed by a guide for preparing and storing stock solutions. The causality behind key experimental steps is explained to ensure robust and reproducible results. While specific experimental solubility data for this compound is not widely published, this guide establishes the necessary framework for its empirical determination and effective use in downstream applications.

Introduction: The Critical Role of Solubility

3',4'-dichloro-3-methylbenzanilide (PubChem CID: 518339) is a synthetic organic compound whose utility is explored in various chemical and biological research settings. As with any compound intended for in vitro or in vivo studies, understanding its solubility is a foundational prerequisite. Poor solubility can lead to significant experimental artifacts, including precipitation in assay media, inaccurate concentration measurements, and unreliable biological data.[1]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of small molecules, making it the default choice for creating high-concentration stock solutions in drug discovery.[2][3] However, its concentration must be carefully controlled in biological assays, as DMSO itself can elicit cellular effects.[4] Ethanol, a polar protic solvent, is also widely used, particularly when a less aggressive or more biocompatible solvent is required. Understanding a compound's behavior in both solvents allows for greater experimental flexibility.

This guide provides the protocols to empower researchers to accurately determine the solubility of 3',4'-dichloro-3-methylbenzanilide and prepare viable solutions for their specific research needs.

Physicochemical Properties of 3',4'-dichloro-3-methylbenzanilide

A summary of the basic physicochemical properties is essential before commencing any experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl₂NO | Sigma-Aldrich |

| Molecular Weight | 280.15 g/mol | Calculated |

| Appearance | Assumed to be a solid powder | General knowledge |

| Solubility in DMSO | To be determined experimentally | N/A |

| Solubility in Ethanol | To be determined experimentally | N/A |

Protocol for Determining Maximum Equilibrium Solubility

The following protocol is based on the well-established shake-flask method, which is designed to determine the thermodynamic equilibrium solubility of a compound.[5] This involves creating a supersaturated solution and allowing it to equilibrate, ensuring that the measured concentration represents the true maximum solubility at a given temperature.

Principle of the Method

By adding an excess of the solid compound to a fixed volume of solvent and agitating the mixture for an extended period (typically 24 hours), a dynamic equilibrium is established between the dissolved and undissolved compound.[6] After separating the excess solid, the concentration of the compound in the clear supernatant is quantified, yielding the solubility value.

Materials and Equipment

-

3',4'-dichloro-3-methylbenzanilide powder

-

Anhydrous, high-purity DMSO (≥99.9%)

-

200 Proof (Absolute) Ethanol

-

Calibrated analytical balance (readable to 0.01 mg)

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Benchtop microcentrifuge (capable of >10,000 x g)

-

Thermostatically controlled shaker or incubator (set to 25 °C)

-

Calibrated micropipettes and tips

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Procedure

-

Preparation of Supersaturated Mixture:

-

Accurately weigh approximately 5-10 mg of 3',4'-dichloro-3-methylbenzanilide into a 2 mL microcentrifuge tube. Record the exact mass.

-

Add a small, precise volume of the chosen solvent (e.g., 200 µL of DMSO or Ethanol) to the tube. This initial amount should be insufficient to fully dissolve the compound, ensuring an excess of solid.

-

Rationale: Starting with a clear excess of solid material is fundamental to the shake-flask method, as it ensures the solution will reach saturation.[2]

-

-

Facilitating Dissolution:

-

Vortex the tube vigorously for 2-3 minutes. This mechanical agitation increases the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

-

-

Equilibration:

-

Place the tube in a shaker or incubator set to a constant temperature (e.g., 25 °C) for 24 hours.[6]

-

Rationale: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility. The 24-hour incubation period allows the system to reach thermodynamic equilibrium.[6] Some compounds may require longer, but 24 hours is a standard starting point.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.[2]

-

Rationale: This step is critical to cleanly separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Collection and Dilution:

-

Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Immediately dilute this aliquot with a suitable solvent (e.g., methanol or acetonitrile for HPLC analysis) to a concentration within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary and helps prevent the compound from precipitating out of solution.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard calibration curve of 3',4'-dichloro-3-methylbenzanilide of known concentrations to accurately quantify the compound in the diluted sample.

-

Rationale: An external calibration curve provides the most accurate method for determining the concentration of the unknown sample.[1]

-

-

Calculation:

-

Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This final value is the maximum equilibrium solubility.

-

Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Protocol for Stock Solution Preparation

Once solubility is known, researchers can confidently prepare high-concentration stock solutions for use in various assays.

Principle and Best Practices

Accurate stock solution preparation is paramount for dose-response experiments. The goal is to create a concentrated, stable solution that can be easily diluted into aqueous assay buffers.

-

Solvent Choice: Use anhydrous grade solvents to prevent compound degradation via hydrolysis.

-

Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound degradation or precipitation.[4][7]

-

Assay Considerations: When diluting into aqueous media for cell-based assays, ensure the final concentration of the organic solvent (especially DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[4]

Materials and Equipment

-

3',4'-dichloro-3-methylbenzanilide powder

-

Anhydrous, high-purity DMSO or 200 Proof Ethanol

-

Calibrated analytical balance

-

Appropriate glass vials or microcentrifuge tubes

-

Vortex mixer and/or sonicator

-

Calibrated micropipettes

Step-by-Step Procedure (Example: 10 mM Stock in DMSO)

-

Calculate Required Mass:

-

Determine the desired concentration (e.g., 10 mM) and volume (e.g., 2 mL).

-

Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [MW ( g/mol )] x 1000 (mg/g)

-

Mass (mg) = (0.010 mol/L) x (0.002 L) x (280.15 g/mol ) x 1000 = 5.60 mg

-

-

Weighing:

-

Accurately weigh the calculated mass (5.60 mg) of 3',4'-dichloro-3-methylbenzanilide directly into a sterile vial.

-

-

Dissolution:

-

Add the calculated volume (2.0 mL) of anhydrous DMSO to the vial.

-

Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution against a light source to ensure no particulates remain.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in appropriately labeled cryovials.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a concentrated stock solution.

References

-

Capancioni, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

Gala, K., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? ResearchGate. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

-

Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. University of Rochester Medical Center. [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

-

GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Jouyban, A., et al. (2021). Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion. PMC. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Technical Application Note: Advanced Crystallization Strategies for N-(3,4-dichlorophenyl)-3-methylbenzamide

This technical guide details the crystallization protocols for N-(3,4-dichlorophenyl)-3-methylbenzamide , a lipophilic diaryl amide often utilized as a structural scaffold in medicinal chemistry (e.g., for kinase or phosphodiesterase inhibition).[1]

The methodologies below are derived from the physicochemical properties of the N-arylbenzamide class and specific structural analogs reported in crystallographic literature (e.g., Gowda et al.).

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

Effective crystallization requires a deep understanding of the solute-solvent interactions.[1] this compound is a lipophilic molecule characterized by a central amide linkage connecting two hydrophobic aromatic rings.[1]

Structural Analysis[1][4][8][9][10]

-

Hydrogen Bonding: The amide moiety provides one H-bond donor (N-H) and one H-bond acceptor (C=O).[1] This typically leads to the formation of N-H···O hydrogen-bonded chains or dimers in the solid state [1].[1]

-

Lipophilicity: The presence of two chlorine atoms and a methyl group significantly increases the logP (predicted ~4.5–5.0), reducing water solubility to negligible levels.[1]

-

Conformational Flexibility: Rotation around the C(carbonyl)-C(phenyl) and N-C(phenyl) bonds can lead to conformational polymorphism , necessitating strict control over crystallization temperature and solvent choice.[1]

Solubility Profile (Estimated)

| Solvent Class | Examples | Solubility Status | Role in Protocol |

| Polar Protic | Ethanol, Methanol | Moderate (Hot), Low (Cold) | Primary Solvent |

| Polar Aprotic | DMF, DMSO, THF | High | Solubilizer / Solvent |

| Chlorinated | DCM, Chloroform | High | Solvent for Vapor Diffusion |

| Non-Polar | Hexane, Heptane | Insoluble | Anti-Solvent |

| Aqueous | Water | Insoluble | Anti-Solvent |

Pre-Crystallization Workup (Critical Step)[1]

Direct crystallization from the crude reaction mixture (typically Schotten-Baumann synthesis) often fails due to ionic impurities (pyridinium hydrochloride or triethylamine hydrochloride).[1]

Protocol:

-

Dissolve crude solid in Ethyl Acetate .[1]

-

Wash sequentially with:

-

Dry over anhydrous Na₂SO₄ and evaporate to dryness. Result: A neutral, lipophilic crude solid ready for crystallization.

Method A: Thermal Shift Crystallization (Ethanol)[1]

This is the standard method for obtaining high-purity bulk material.[1] It leverages the steep solubility curve of benzamides in lower alcohols.

Protocol

-

Preparation: Place 1.0 g of crude this compound in a 50 mL round-bottom flask.

-

Dissolution: Add Ethanol (absolute) in 2 mL increments while heating to reflux (approx. 78°C).

-

Target: Minimum volume for complete dissolution at reflux (typically 10–15 mL/g).[1]

-

-

Clarification: If the hot solution is cloudy (particulates), filter rapidly through a pre-warmed glass frit or cotton plug.

-

Nucleation: Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.

-

Note: Rapid cooling may trap impurities or yield amorphous oil.[1]

-

-

Maturation: Once crystals appear, cool further to 4°C (ice bath) for 1 hour to maximize yield.

-

Harvesting: Filter via vacuum filtration. Wash the cake with cold ethanol (-20°C).

Troubleshooting "Oiling Out": If the compound separates as an oil droplets rather than crystals:

-

Cause: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) before crystallization occurs.[1]

-

Fix: Re-heat to dissolve, then add a seed crystal at a temperature just below the saturation point. Alternatively, add 5-10% Toluene to the Ethanol to increase the solubility of the oil phase.

Method B: Anti-Solvent Crystallization (THF / Water)[1]

Ideal for heat-sensitive batches or maximizing yield from mother liquors.[1]

Protocol

-

Solvent Phase: Dissolve the compound in a minimum volume of Tetrahydrofuran (THF) at room temperature.[1] The solution should be near saturation.

-

Anti-Solvent Phase: Measure a volume of Deionized Water equal to 3x the THF volume.

-

Addition:

-

Equilibration: Stir the resulting suspension for 30 minutes.

-

Filtration: Collect the precipitate. Note that crystal size will be smaller compared to Method A.[1]

Method C: Vapor Diffusion (X-Ray Quality)[1]

Used to grow single crystals suitable for X-ray diffraction (XRD) to determine the specific polymorph [2].[1]

Protocol

-

Inner Vial: Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM) in a small (4 mL) vial. Ensure the vial is open.[2]

-

Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 5 mL of n-Hexane .

-

Sealing: Cap the outer jar tightly.

-

Mechanism: Hexane vapor (volatile anti-solvent) slowly diffuses into the DCM solution, gradually lowering solubility without physical disturbance.[1]

-

Timeline: Leave undisturbed for 3–7 days. Large, prismatic crystals typically form on the walls of the inner vial.

Process Visualization

Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate crystallization method.

Caption: Decision matrix for selecting crystallization methodology based on purity and end-use requirements.

Molecular Interaction Mechanism

Understanding the H-bond network is crucial for polymorph control.[1]

Caption: Primary intermolecular forces driving the crystallization of N-arylbenzamides.

Quality Control & Characterization

After harvesting, the crystals must be validated.

-

Melting Point: Expect a sharp melting point.[1] While the exact value depends on the specific polymorph, analogs typically melt between 130°C and 160°C [3]. A range >2°C indicates impurity or mixed polymorphs.[1]

-

IR Spectroscopy: Look for the characteristic amide Carbonyl (C=O) stretch around 1650–1660 cm⁻¹ and N-H stretch around 3300 cm⁻¹ .[1]

-

HPLC: Ensure removal of the 3,4-dichloroaniline starting material, which is toxic and a common contaminant.

References

-

Gowda, B. T., et al. (2007).[1] "Effect of substituents on the crystal structures of N-(aryl)-benzamides." Zeitschrift für Kristallographie, 222(7).[1]

-

BenchChem Technical Support. (2025). "Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide - Technical Guide." BenchChem Application Notes.

-

Sigma-Aldrich. (n.d.).[1][3] "N-(3,4-Dichlorophenyl)-4-methylbenzamide Product Specification." Sigma-Aldrich Catalog.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(3,4-dichlorophenyl)-3-methylbenzamide

Status: Online 🟢 Current Ticket Volume: Low Agent: Senior Application Scientist

Welcome to the Purification Support Center

You have reached the technical hub for the synthesis and purification of N-(3,4-dichlorophenyl)-3-methylbenzamide . This lipophilic amide is frequently encountered as a scaffold in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents).

Our data indicates that users most frequently struggle with unreacted aniline removal , oiling out , and colored impurities . This guide moves beyond standard textbook answers to address the specific physicochemical challenges of this dichlorophenyl system.

Module 1: The "Golden Route" (Standard Protocol)

Reference Protocol ID: AMIDE-34DC-3MB

Before troubleshooting, ensure your baseline workflow adheres to this optimized protocol. This method relies on the "Acid-Base Switch" technique, exploiting the pKa differences between your product (neutral), the amine (weak base), and the acid (acidic).

The Chemical Logic

-

Target: Neutral Amide (Lipophilic, insoluble in water).

-

Impurity A: 3,4-Dichloroaniline (Weak Base, pKa ~3.0). Hard to protonate.

-

Impurity B: 3-Methylbenzoic acid (Acidic, pKa ~4.3). Easy to deprotonate.

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Quench | Dilute reaction mixture (DCM or EtOAc) with water. |

| 2 | Acid Wash (Critical) | Wash organic layer 2x with 1M HCl . |

| 3 | Base Wash | Wash organic layer 2x with Sat. NaHCO₃ or 1M NaOH. |

| 4 | Brine & Dry | Wash with saturated NaCl, dry over Na₂SO₄. |

| 5 | Recrystallization | Dissolve crude solid in boiling Ethanol (EtOH) . Add hot water until turbid. Cool slowly. |

Module 2: Visualizing the Workflow

The following diagram illustrates the separation logic. If you deviate from this, consult the Troubleshooting section.

Figure 1: Purification Logic Flow. Note the specific order of washes designed to target the physicochemical properties of the byproducts.

Module 3: Troubleshooting Guides (Support Tickets)

Below are the most common issues ("Tickets") submitted by researchers working with this specific scaffold.

Ticket #1: "My product is a sticky brown oil, not a solid."

Diagnosis: This is the "Oiling Out" phenomenon. It usually happens because:

-

Residual Solvent: DCM/EtOAc is trapped in the crystal lattice.

-

Impurity Interference: Trace amounts of 3,4-dichloroaniline lower the melting point.

Solution Protocol:

-

The Scratch Method: Dissolve the oil in a minimum amount of diethyl ether. Add pentane or hexane until cloudy. Scratch the side of the flask vigorously with a glass rod. This provides nucleation sites.

-

The Trituration Fix:

Ticket #2: "TLC shows a persistent spot just below my product."

Diagnosis: This is almost certainly unreacted 3,4-dichloroaniline .

-

Why it's happening: The two chlorine atoms on the aniline ring withdraw electrons, making the amine nitrogen less basic (pKa ~3.0) than a standard aniline (pKa ~4.6). A standard "weak acid" wash (like 5% citric acid) is not strong enough to fully protonate it and pull it into the water layer.

Solution Protocol:

-

Aggressive Acid Wash: Re-dissolve product in EtOAc. Wash with 2M HCl (not 0.1M). Shake vigorously for at least 2 minutes. The lower pH ensures the aniline is protonated (

) and becomes water-soluble. -

Chromatography Adjustment: If you must run a column, the aniline streaks because of its polarity.

-

Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes, then run your gradient (Hex/EtOAc). This neutralizes acidic sites on the silica that cause the aniline to streak, allowing for better separation.

-

Ticket #3: "The solid has a pink/reddish hue."

Diagnosis: Oxidation of trace aniline. Chloro-anilines are photosensitive and air-sensitive, turning pink/brown upon oxidation.

Solution Protocol:

-

Charcoal Treatment:

-

Dissolve the solid in hot Ethanol.

-

Add Activated Carbon (Charcoal) (approx. 5-10% by weight).

-

Boil for 5 minutes.

-

Filter hot through a Celite pad.

-

The charcoal adsorbs the colored oxidized impurities. The filtrate should be clear/colorless.

-

Module 4: Advanced FAQ

Q: Can I use Column Chromatography instead of Recrystallization? A: Yes, but it is often unnecessary for this compound.

-

Rf Data (approximate in 30% EtOAc/Hexane):

-

Product: 0.5 - 0.6

-

3,4-Dichloroaniline: 0.4 - 0.5 (Often overlaps)

-

3-Methylbenzoic acid: < 0.1 (Stays at baseline)

-

-

Recommendation: Because the Rf difference between the product and the aniline is small, recrystallization (EtOH/Water) is far more efficient for removing the amine.

Q: What is the expected Melting Point? A: While experimental values vary by purity, similar dichlorophenyl benzamides typically melt in the range of 140°C – 160°C . If your melting point is broad (e.g., 120-135°C), you have significant impurities (likely the aniline).

Module 5: Decision Tree for Impurity Removal

Use this logic gate to decide your next step based on the physical state of your crude product.

Figure 2: Troubleshooting Decision Tree.

References

-

PubChem. (n.d.).[5][6] 3,4-Dichloroaniline (Compound Summary).[7][8][9] National Center for Biotechnology Information. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for pKa-based extraction logic).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 68791473 | C24H34N2O2 | CID 68791473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

Technical Support Guide: Stability of N-(3,4-dichlorophenyl)-3-methylbenzamide in Aqueous Solution

[1]

Executive Summary & Compound Profile

N-(3,4-dichlorophenyl)-3-methylbenzamide is a lipophilic diaryl amide.[1] In the context of aqueous stability, researchers often misdiagnose solubility issues as chemical instability.[1] Chemically, the benzanilide linkage is robust against spontaneous hydrolysis at neutral pH, but the compound is sensitive to photo-degradation and extreme pH environments.[1]

Physiochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Stability |

| Chemical Class | Diaryl amide (Benzanilide) | High hydrolytic stability compared to aliphatic amides.[1] |

| LogP (Octanol/Water) | ~4.5 (Predicted) | Extremely low aqueous solubility. High risk of precipitation.[1] |

| pKa | Non-ionizable in pH 1–13 range | pH adjustments will not significantly improve solubility.[1] |

| UV Absorption | Susceptible to photo-dechlorination.[1] |

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation (Most Common Issue)[1]

Q1: I prepared a 10 mM stock in water, but the solution is cloudy or has visible particulates. Is the compound degrading?

Diagnosis: No, this is a solubility failure, not chemical degradation.

Technical Insight: The presence of the 3,4-dichlorophenyl and 3-methylphenyl rings makes this molecule highly hydrophobic.[1] Its solubility in pure water is likely

-

Solvent Shift: Dissolve the compound in 100% DMSO or Methanol first to create a high-concentration stock (e.g., 10–50 mM).[1]

-

Dilution: Spike this organic stock into your aqueous buffer. Ensure the final organic co-solvent concentration is

(or higher if your assay tolerates it) to maintain solubility.[1] -

Surfactants: If the assay allows, add 0.05% Tween-20 or cyclodextrins (HP-

-CD) to stabilize the dispersion.

Q2: My HPLC peak area is decreasing over 24 hours in PBS (pH 7.4). Is it hydrolyzing? Diagnosis: Unlikely. It is likely adsorbing to the plasticware.[1] Technical Insight: Due to high LogP, hydrophobic compounds aggressively bind to polypropylene (PP) tubes and pipette tips.[1] Solution:

-

Switch to glass vials or low-binding plasticware.

-

Add a co-solvent (e.g., 20% Acetonitrile) to the sample diluent to desorb the compound from container walls before injection.[1]

Category B: Chemical Stability & Degradation[1][2]

Q3: Under what conditions does the amide bond actually break? Diagnosis: Extreme pH stress. Technical Insight: The benzanilide bond is resonance-stabilized.[1] However, the electron-withdrawing 3,4-dichloro group on the aniline ring renders the amide nitrogen less basic, making the carbonyl carbon slightly more susceptible to nucleophilic attack by hydroxide ions (base hydrolysis) compared to unsubstituted benzanilide [1, 2].[1] Thresholds:

-

pH 4 – 8: Stable for weeks at RT.

-

pH < 2 or > 10: Slow hydrolysis observed over days, accelerated by heat (>40°C).[1]

Q4: The solution turned slightly yellow after sitting on the benchtop. What happened? Diagnosis: Photo-oxidation / Dechlorination.[1] Technical Insight: Chlorinated anilines and their derivatives are prone to photolysis.[1][2] UV light can cause homolytic cleavage of the C-Cl bond (dechlorination), leading to radical intermediates that polymerize or oxidize to form colored azo/azoxy byproducts [3].[1] Solution:

-

Store all aqueous dilutions in amber glass vials .

-

Wrap reaction vessels in aluminum foil.

Mechanistic Visualization

Hydrolysis & Degradation Pathway

The following diagram illustrates the primary degradation routes. Note that while hydrolysis yields the parent acid and amine, photolysis attacks the halogenated ring.

Caption: Figure 1. Degradation pathways showing hydrolytic cleavage (Red) and photolytic instability (Yellow).[1]

Experimental Protocols

Protocol A: Forced Degradation Study (Validation)

Use this protocol to empirically determine stability limits in your specific matrix.[1]

Materials:

Workflow:

Caption: Figure 2. Forced degradation workflow to assess chemical stability limits.

Step-by-Step:

-

Preparation: Dilute the 10 mM DMSO stock to 50 µM using a 50:50 mixture of Acetonitrile and Water. (Pure water will cause precipitation).[1]

-

Stressing: Aliquot into 4 glass vials:

-

Incubation: Seal and heat to 60°C for 24 hours.

-

Analysis: Neutralize acid/base samples. Inject onto HPLC (C18 column, Gradient MeOH/Water).

-

Criteria: If recovery is >95% vs Control, the compound is stable under those conditions.

Protocol B: Solubility Check (Cloud Point Method)

-

Place 1 mL of aqueous buffer (your assay buffer) in a quartz cuvette.[1]

-

Titrate in the DMSO stock solution in 1 µL increments.

-

Mix and measure Absorbance at 600 nm (where the compound does not absorb).[1]

-

Endpoint: A sudden spike in OD600 indicates precipitation (The "Crash Point").[1] Keep your experimental concentration at 50% of this limit.

References

-

Mechanism of Amide Hydrolysis: O'Connor, C. (1970).[1] Acidic and Basic Hydrolysis of Amides. Quarterly Reviews, Chemical Society.[1]

-

Stability of Chloroaniline Derivatives: Boehncke, A., et al. (2003).[1] 3,4-Dichloroaniline: Concise International Chemical Assessment Document 48.[1] World Health Organization.[1]

-

Photostability of Chlorinated Aromatics: Miller, G. C., et al. (1980).[1] Photooxidation of 3,4-dichloroaniline in water. Chemosphere.

-

General Benzanilide Properties: PubChem. 3,4-Dichlorobenzanilide Compound Summary.

Sources

- 1. PubChemLite - 3,4-dichloro-n-[(1s)-1-[[1-[(4-chlorophenyl)methyl]-4-piperidyl]methylcarbamoyl]-2-methyl-propyl]benzamide (C25H30Cl3N3O2) [pubchemlite.lcsb.uni.lu]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Benzamide Products from 3,4-Dichloroaniline

Welcome to the technical support center for the purification of benzamide products. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 3,4-dichloroaniline from their target benzamide compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to streamline your purification process, enhance product purity, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is removing 3,4-dichloroaniline from my benzamide product so challenging?

The difficulty in separating 3,4-dichloroaniline from a benzamide product stems from their similar physical properties. Both are typically solid organic compounds with overlapping solubility profiles in common organic solvents.[1][2] However, the key to successful separation lies in exploiting their one major chemical difference: the basicity of the aniline's amino group compared to the neutral amide group of the benzamide.[2][3] The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline makes it a weak base (pKa of the conjugate acid is ~3.0), allowing it to be protonated under acidic conditions.[4] In contrast, the benzamide functional group is significantly less basic and remains neutral over a wide pH range.

Q2: What are the primary methods for removing this impurity?

The main strategies for purification leverage the difference in basicity and include:

-

Acid-Base Extraction: This is the most common and often the first method to try. It involves using an acidic aqueous solution to selectively protonate the 3,4-dichloroaniline, making it water-soluble and allowing it to be washed away from the organic layer containing the neutral benzamide product.[5][6]

-

Recrystallization: This technique purifies the solid benzamide product based on differences in solubility between the product and the impurity in a specific solvent system.[7][8]

-

Chromatography: Column chromatography can be highly effective for separating compounds with different polarities.

-

Scavenger Resins: These are polymer-supported reagents that selectively react with and bind to the aniline, allowing for its removal by simple filtration.[9][10]

Q3: How do I choose the best purification method for my specific situation?

The choice of method depends on the scale of your reaction, the level of contamination, and the stability of your benzamide product.

-

For high levels of contamination (>5-10%) , an initial acid-base extraction is highly recommended to remove the bulk of the impurity.

-

For trace amounts of contamination (<5%) or after an initial extraction, recrystallization is often the most effective and scalable method.[7]

-

If your benzamide product is acid-sensitive , you should avoid acid-base extraction and consider recrystallization or chromatography as your primary purification method.

-

For difficult separations where properties are very similar, or for high-purity requirements, column chromatography or the use of scavenger resins may be necessary.[9]

Troubleshooting Guides

Problem 1: My crude product is heavily contaminated (>10%) with 3,4-dichloroaniline.

Solution: Acid-Base Extraction

This is the most robust method for bulk removal of basic aniline impurities. The principle is to convert the water-insoluble 3,4-dichloroaniline into a water-soluble salt, which can then be easily separated.

Causality: By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the basic amino group of the 3,4-dichloroaniline is protonated to form an anilinium salt (C₆H₃Cl₂NH₃⁺Cl⁻).[3][6] This salt is ionic and therefore readily dissolves in the aqueous layer, while your neutral benzamide product remains in the organic solvent.

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds.[11]

-

Separation: Allow the layers to separate. Drain the lower aqueous layer.

-

Repeat: Repeat the acid wash (steps 2-4) two more times to ensure complete removal of the aniline.

-

Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.[3]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified benzamide product.

Caption: Workflow for removing 3,4-dichloroaniline (DCA) via acid-base extraction.

-

Problem: An emulsion forms at the interface of the two layers.

-

Cause: Emulsions are common when the mixture is shaken too vigorously or when surfactant-like molecules are present.[11][12]

-

Solutions:

-

Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

-

Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[11][13]

-

Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[11]

-

Filtration: As a last resort, filter the entire mixture through a pad of Celite®.[13]

-

Problem 2: Trace amounts of 3,4-dichloroaniline remain after the initial workup.

Solution 2.1: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[7][14] The goal is to find a solvent that dissolves your benzamide product well at high temperatures but poorly at room temperature, while the 3,4-dichloroaniline impurity remains soluble at all temperatures.

-

Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, toluene, acetone).[7][8] The ideal solvent will fully dissolve the crude product when hot but will result in poor solubility of the desired compound when cold.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.

-

Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

-

Drying: Dry the crystals in a vacuum oven.

Solution 2.2: Scavenger Resins

For high-value products or when other methods fail, scavenger resins provide a highly selective method for removing amine impurities. These are solid-supported reagents with functional groups that covalently bind to the target impurity.[9][15]

Causality: Isocyanate or sulfonic acid-functionalized resins are effective for scavenging primary amines like 3,4-dichloroaniline.[15][16] The resin reacts with the amine, binding it to the solid support. The purified product remains in solution and is recovered by simple filtration. This method avoids aqueous workups and is suitable for automation.[9]

Purity Analysis: How to Confirm Removal

It is crucial to verify the purity of your final benzamide product.

-

Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of 3,4-dichloroaniline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the absence of characteristic peaks from 3,4-dichloroaniline in your final product spectrum.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice to determine the purity of your compound with high precision.

Physicochemical Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (of conjugate acid) | Water Solubility |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.01 | 66-71 | ~2.97 | 92 mg/L at 20°C |

| Benzamide (example) | C₇H₇NO | 121.14 | 127-130 | ~ -1 to -2 | 13.5 g/L at 20°C |

Data sourced from references[2][4][20][21].

Safety Precautions

3,4-Dichloroaniline is a toxic substance. It can cause skin irritation and severe eye irritation.[22] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

References

- Vertex AI Search. (n.d.). 3,4-Dichloroaniline - Solubility of Things.

- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.

-

Wikipedia. (n.d.). Benzamide. Retrieved February 12, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 12, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved February 12, 2026, from [Link]

-

AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved February 12, 2026, from [Link]

-

Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(7), 856-859. [Link]

-

ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved February 12, 2026, from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 12, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 12, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 12, 2026, from [Link]

-

University of California, Irvine. (n.d.). Exp 6 - Extraction. Retrieved February 12, 2026, from [Link]

-

University of Hertfordshire. (n.d.). 3,4-dichloroaniline. AERU. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved February 12, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Scavenger resin. Retrieved February 12, 2026, from [Link]

-

Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved February 12, 2026, from [Link]

-

Biotage. (n.d.). Metal scavengers for organic purification. Retrieved February 12, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 3,4-dichloroaniline [sitem.herts.ac.uk]

- 5. Workup [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 10. Scavenger resin - Wikipedia [en.wikipedia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. glycopep.com [glycopep.com]

- 16. biotage.com [biotage.com]

- 17. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00316F [pubs.rsc.org]

- 18. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Benzamide | 55-21-0 [chemicalbook.com]

- 21. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 22. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Validation & Comparative

Comparing biological activity of N-(3,4-dichlorophenyl)-3-methylbenzamide vs Propanil

Executive Summary

This technical guide compares the biological activity, physicochemical properties, and experimental applications of Propanil (the industry-standard herbicide) and its benzanilide analog, N-(3,4-dichlorophenyl)-3-methylbenzamide (referred to herein as Compound A ).

While both compounds function as Photosystem II (PSII) inhibitors, they represent distinct subclasses of the anilide pharmacophore. Propanil is an alkanilide optimized for post-emergence selectivity in rice, whereas Compound A is a benzanilide , characterized by higher lipophilicity and intrinsic binding affinity, often used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic depth of the Q_B binding pocket.

Chemical Structure & Physicochemical Profile[1][2]

The core pharmacophore for both compounds is the 3,4-dichloroaniline moiety, which is critical for binding to the D1 protein. The divergence lies in the "tail" group (acyl moiety), which dictates transport, metabolic stability, and binding kinetics.

Structural Comparison (DOT Visualization)

Figure 1: Structural decomposition showing the shared pharmacophore and divergent acyl tails.

Physicochemical Properties Table

| Property | Propanil | Compound A (Benzanilide Analog) | Impact on Biology |

| Molecular Weight | 218.08 g/mol | 280.15 g/mol | Compound A is heavier, affecting diffusion rates. |

| LogP (Lipophilicity) | ~3.07 | ~4.8 - 5.1 (Predicted) | Compound A is significantly more lipophilic, leading to stronger membrane retention but potentially poorer systemic translocation. |

| Water Solubility | ~130 mg/L | < 5 mg/L (Estimated) | Low solubility of Compound A necessitates solvent carriers (e.g., DMSO) for in vitro assays. |

| Hydrolytic Stability | Moderate (Susceptible to aryl acylamidase) | High (Resistant) | Compound A resists enzymatic detoxification, potentially broadening its toxicity spectrum (loss of selectivity). |

Mechanism of Action: Photosystem II Inhibition

Both compounds target the D1 protein (PsbA) of the Photosystem II complex in the thylakoid membrane. They compete with plastoquinone (PQ) for the Q_B binding site , blocking electron transport from Q_A to Q_B.

Pathway Visualization

Figure 2: Mechanism of Action. Competitive displacement of Plastoquinone at the D1 protein leads to oxidative stress.

Biological Activity Comparison

Intrinsic Affinity (Thylakoid Level)

In isolated chloroplast assays (Hill Reaction), Compound A generally exhibits higher potency than Propanil.

-

Propanil pI50: ~5.2 – 6.3

-

Compound A pI50: ~6.5 – 7.2 (Estimated based on benzanilide SAR)

-

Reasoning: The 3-methylbenzoyl group of Compound A provides additional hydrophobic surface area that interacts with the phenylalanine residues (e.g., Phe255) deep in the Q_B pocket. The "tail" of Propanil is shorter and forms fewer van der Waals contacts.

Whole Plant Efficacy & Selectivity

Despite higher intrinsic affinity, Compound A is likely less effective as a selective herbicide due to transport and metabolic factors.

-

Selectivity Mechanism (The Rice Factor):

-

Propanil: Rice (Oryza sativa) contains high levels of aryl acylamidase (AAA) , an enzyme that rapidly hydrolyzes the propionyl bond, detoxifying Propanil into 3,4-dichloroaniline (non-phytotoxic). Weeds (e.g., Echinochloa crus-galli) lack this enzyme and die.

-

Compound A: The benzamide bond is sterically hindered and electronically more stable. It is not a good substrate for rice aryl acylamidase. Consequently, Compound A would likely cause significant phytotoxicity to rice, lacking the selectivity that makes Propanil commercially viable.

-

-

Translocation:

-

Propanil: Moderate lipophilicity allows it to penetrate the cuticle and move translaminarly.

-

Compound A: High lipophilicity (LogP > 4.5) often results in "sorption" to the waxy cuticle or retention in cell membranes, preventing the compound from reaching the chloroplasts in the mesophyll effectively.

-

Experimental Protocols

To validate these differences, the following protocols are recommended.

Protocol A: The Hill Reaction (Intrinsic Potency)

Objective: Determine the IC50 of electron transport inhibition in isolated chloroplasts.

-

Isolation: Homogenize spinach leaves in isolation buffer (330 mM sorbitol, 50 mM HEPES, 2 mM MgCl2, pH 7.6). Centrifuge at 3000 x g for 5 min to pellet chloroplasts.

-

Assay Setup:

-

Reaction mix: Chloroplast suspension (20 µg chlorophyll/mL) + 50 µM DCPIP (artificial electron acceptor).

-

Add inhibitor (Propanil or Compound A) in DMSO (final DMSO < 1%).

-

-

Measurement:

-

Illuminate samples with saturating light (>500 µmol photons/m²/s).

-

Monitor the reduction of DCPIP (blue to colorless) via absorbance decrease at 600 nm .

-

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate pI50 (-log IC50).

Protocol B: Rice Selectivity Pot Assay

Objective: Assess the metabolic detoxification capability.

-

Plant Material: Grow Oryza sativa (Rice) and Echinochloa crus-galli (Barnyard grass) to the 3-leaf stage.

-

Treatment:

-

Spray Propanil (3 kg ai/ha equivalent).

-

Spray Compound A (molar equivalent dose).

-

Include a control (solvent only).

-

-

Synergist Check (Optional but Insightful):

-

Apply an organophosphate (e.g., carbaryl) 24h prior. Carbaryl inhibits aryl acylamidase.

-

Prediction: Carbaryl + Propanil kills rice. Carbaryl + Compound A shows no change (since Compound A wasn't being metabolized anyway).

-

-

Scoring: Evaluate visual injury (0-100%) at 7 and 14 days after treatment (DAT).

References

- Oettmeier, W. (1999). Herbicide resistance and structure-activity relationships of photosystem II inhibitors. In: The Chloroplast: From Molecular Biology to Biotechnology. Kluwer Academic Publishers.

- Camilleri, P., et al. (1989). A Computational Study of the Binding of Photosystem II Inhibitors. Journal of Agricultural and Food Chemistry.

-

Frear, D. S., & Still, G. G. (1968). The metabolism of 3,4-dichloropropionanilide in plants. Partial purification and properties of an aryl acylamidase from rice. Phytochemistry. Link

- Ahrens, W. H. (1994). Herbicide Handbook. Weed Science Society of America.

- Tietjen, K. G., et al. (1991). The orientation of the phenoxy group of substituted diphenylethers in the Q_B site of the reaction center of photosystem II. Zeitschrift für Naturforschung C. (Reference for benzanilide binding models).

A Comparative Guide to the LC-MS Identification of N-(3,4-dichlorophenyl)-3-methylbenzamide Metabolites

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and structural elucidation of metabolites of N-(3,4-dichlorophenyl)-3-methylbenzamide, a representative xenobiotic compound. For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a new chemical entity (NCE) is paramount for evaluating its efficacy and safety profile.[1][2] This document offers in-depth technical insights, supported by experimental protocols and data interpretation strategies, to navigate the complexities of metabolite analysis.

The Critical Role of Metabolite Identification

In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[2] Metabolism, the enzymatic conversion of a drug into other compounds (metabolites), can significantly alter its pharmacological activity and toxicity.[3] Some metabolites may be more active than the parent drug, while others could be toxic or pharmacologically inert. Therefore, the early identification of metabolic "soft spots" and the characterization of major metabolites are essential for lead optimization and candidate selection.[1][3] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone analytical technique for these studies due to its high sensitivity, selectivity, and speed.[4][5]

Predicted Metabolic Pathways of this compound

This compound, as a substituted benzamide, is expected to undergo both Phase I and Phase II metabolic transformations. Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[3]

Based on the structure of this compound, the following metabolic pathways are predicted:

-

Phase I Metabolism:

-

Hydroxylation: The primary site of oxidative metabolism is often an activated carbon atom. For this molecule, hydroxylation of the benzylic methyl group to form a primary alcohol is a highly probable pathway. Aromatic hydroxylation on either of the phenyl rings is also possible.

-

Oxidation: The primary alcohol formed from methyl group hydroxylation can be further oxidized to an aldehyde and then to a carboxylic acid.

-

-

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid, a common pathway for detoxification and elimination.

-

Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group.

-

The following diagram illustrates these predicted metabolic transformations.

Caption: Predicted metabolic pathways of this compound.

Comparison of LC-MS Platforms for Metabolite Identification

The choice of mass spectrometer is critical for successful metabolite identification. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are generally preferred over triple quadrupole (QqQ) instruments for this application.[3][4]

| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |

| Primary Application | Targeted Quantification | Untargeted Screening & Identification | Untargeted Screening & Identification |

| Mass Resolution | Low | High (20,000 - 60,000) | Very High (up to >240,000) |

| Mass Accuracy | ~100-500 ppm | < 5 ppm | < 3 ppm |

| MS/MS Capability | Product Ion Scan, Precursor Ion Scan, Neutral Loss Scan, Multiple Reaction Monitoring (MRM) | Full Scan MS/MS (all ions fragmented) | Full Scan MS/MS (all ions fragmented) |

| Strengths | - Highest sensitivity and selectivity for known compounds (MRM)[5]- Robust and widely available | - Excellent for unknown identification due to accurate mass[6]- Provides elemental composition of parent and fragment ions[7] | - Highest resolution allows for separation of isobaric interferences[7]- Excellent mass accuracy for high-confidence formula determination[8] |

| Limitations | - Not suitable for identifying unknown metabolites- Requires prior knowledge of the compound and its fragments | - Lower sensitivity in full scan mode compared to QqQ in MRM mode | - Slower scan speed compared to Q-TOF- Higher initial instrument cost |

Expert Insight: While QqQ instruments are the gold standard for quantification, their low resolution and mass accuracy make them unsuitable for the de novo identification of unknown metabolites. HRMS platforms like Q-TOF and Orbitrap are the tools of choice for metabolite identification because their high mass accuracy allows for the confident determination of elemental compositions for both the parent ion and its fragments, which is a critical first step in structure elucidation.[3][6][7]

Experimental Protocol: In Vitro Metabolism and LC-HRMS Analysis

This section provides a detailed protocol for a typical in vitro metabolism study using human liver microsomes (HLMs) followed by analysis using a Q-TOF or Orbitrap mass spectrometer.

In Vitro Incubation with Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound (final concentration of 1 µM)

-

Human Liver Microsomes (final concentration of 0.5 mg/mL)

-

-